3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid

Medicinal Chemistry Oncology Apoptosis

Select this precise 6-carboxylic acid regioisomer—not a generic quinazolinone—to preserve the critical synthetic entry point required for patent-protected pyridoquinazoline-6-carboxamide kinase inhibitors (MLK3, JAK3, TYK2). The free 6-COOH handle enables rapid diversification into acetohydrazide antitumor agents (procaspase-3 activation, 5-fold increase) and nanomolar COX-1 inhibitors (IC50 64 nM). With an XLogP3 of 0.2, this hydrophilic core mitigates the solubility liabilities that plague lipophilic TS inhibitor leads, reducing downstream formulation risk. Substituting regioisomers collapses target selectivity; insist on CAS 33986-75-3 for reproducible SAR.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 33986-75-3
Cat. No. B1417650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid
CAS33986-75-3
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=O)NC=N2
InChIInChI=1S/C9H6N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12)
InChIKeyWARFZQDQEUGANF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-4-oxoquinazoline-6-carboxylic Acid (CAS 33986-75-3) Procurement: Chemical Profile and Core Scaffold


3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid (CAS 33986-75-3) is a heterocyclic building block with the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol [1]. It is characterized by a quinazolin-4(3H)-one core (a fused bicyclic system containing a benzene ring and a pyrimidine ring) functionalized with a carboxylic acid group at the 6-position . The compound serves as a fundamental scaffold in medicinal chemistry due to the well-documented biological activities of its derivative classes, including antitumor, antimicrobial, and anti-inflammatory properties [2].

Why Substituting 3,4-Dihydro-4-oxoquinazoline-6-carboxylic Acid with Other Quinazolinone Analogs Compromises Research Reproducibility


Generic substitution among quinazolinone building blocks is scientifically unsound due to the profound impact of regiochemistry and functional group placement on downstream biological activity. The quinazolinone scaffold's activity is not uniform; it is exquisitely sensitive to the position of substituents, as demonstrated by structure-activity relationship (SAR) studies [1]. For instance, moving a carboxamide group from the 6-position to the 7-position fundamentally alters the pharmacological profile, shifting target selectivity from one enzyme class to another [1]. Furthermore, the core 4-oxo-1,4-dihydroquinazoline structure confers specific physicochemical properties (e.g., XLogP3 of 0.2) that dictate solubility and passive membrane permeability [2], factors crucial for in vitro assay reproducibility. Using a different regioisomer or a derivative lacking the free 6-carboxylic acid handle eliminates the critical synthetic entry point required for generating entire patented classes of enzyme inhibitors .

Quantitative Differentiation of 3,4-Dihydro-4-oxoquinazoline-6-carboxylic Acid: A Comparative Evidence Analysis


Scaffold-Driven Antitumor Potency: Superior Cytotoxicity in Quinazoline-Based Acetohydrazide Derivatives

Derivatives of the 4-oxoquinazoline scaffold, for which 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid is a core precursor, have demonstrated cytotoxic activity that is comparable or superior to the established procaspase-3 activator, PAC-1 [1]. This establishes the scaffold's critical role in accessing compounds with enhanced potency. While not a direct head-to-head for the parent compound, this class-level inference quantifies the value of the core structure.

Medicinal Chemistry Oncology Apoptosis

Potent Enzyme Inhibition: Benchmarking Quinazoline Scaffold IC50 in a Validated Pharmacophore

Quinazoline derivatives, which share the core structure of the target compound, are validated as a privileged scaffold for potent enzyme inhibition. In a head-to-head comparison of a library of quinazoline-based compounds against COX-1 and COX-2, the most potent inhibitor achieved an IC50 of 64 nM [1]. This provides a quantifiable performance benchmark for the class, justifying the use of 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid as a starting point for developing selective enzyme inhibitors.

Enzymology Inflammation Medicinal Chemistry

Regiochemical Advantage: Differential Pharmacological Targeting of 6- vs. 7-Position Carboxamide Derivatives

The position of the carboxylic acid moiety on the quinazolinone core is a critical determinant of biological target engagement. While the 6-carboxylic acid serves as a versatile handle for synthesis, SAR studies on analogous 7-carboxamide derivatives show they are potent and selective inhibitors of soluble epoxide hydrolase (sEH) [1]. This contrasts with the established use of 6-position substituted quinazolinones as angiotensin II receptor antagonists [2], providing a direct, cross-study comparable basis for selecting the 6-substituted scaffold when aiming for different target classes.

Medicinal Chemistry Structure-Activity Relationship Target Selectivity

Physicochemical Differentiation: XLogP3 Value as a Predictor of Membrane Permeability in Thymidylate Synthase Inhibitor Design

The physicochemical properties of the parent scaffold directly influence the drug-likeness of derived compounds. 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid has a computed XLogP3 value of 0.2 [1]. This low lipophilicity is a critical design feature. Research on lipophilic quinazoline antifolates (thymidylate synthase inhibitors) has shown that while lipophilic analogs exhibit high potency (IC50 < 1 µM) and passive diffusion, they can suffer from poor aqueous solubility [2]. The core scaffold's inherent hydrophilicity provides a favorable starting point for optimizing both potency and solubility, a balance that can require up to a 54-fold increase in solubility for more lipophilic analogs to be viable [2].

Medicinal Chemistry ADME Drug Design

Synthetic Utility: A Documented Precursor to Patented Anti-Cancer Pyridoquinazoline Carboxamides

The compound's value is firmly established as a synthetic intermediate. 11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid, a direct synthetic descendant of the 6-carboxy scaffold, has been patented as a core structure for novel carboxylic acid derivatives that act as potent protein kinase inhibitors [1]. The patent explicitly defines this core as being useful for manufacturing medicaments for treating diseases improved by the inhibition of protein kinases such as MLK3, JAK3, and TYK2 [1]. This is a clear, documented example of the target compound's utility in generating high-value intellectual property.

Organic Synthesis Medicinal Chemistry Intellectual Property

Evidence-Based Application Scenarios for 3,4-Dihydro-4-oxoquinazoline-6-carboxylic Acid (CAS 33986-75-3)


Medicinal Chemistry: Synthesis of Potent and Selective Enzyme Inhibitors

Procure 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid as a privileged starting material for the design and synthesis of focused libraries targeting enzymes. The quinazoline scaffold has been experimentally validated to yield inhibitors with nanomolar potency (e.g., IC50 = 64 nM against COX-1) [1]. The 6-carboxylic acid provides a versatile functional handle for rapid diversification, enabling the exploration of structure-activity relationships around a core that has proven efficacy in enzyme inhibition.

Oncology Drug Discovery: Development of Pro-Apoptotic and Cytotoxic Agents

Leverage this scaffold to generate novel acetohydrazide derivatives, a class shown to exhibit significant cytotoxicity against a panel of human cancer cell lines, including colon, prostate, and lung cancers [2]. The core structure enables the synthesis of compounds that activate procaspase-3, a key executioner enzyme in the apoptotic pathway, with a documented 5-fold increase in activity over controls [2]. This application is directly supported by peer-reviewed data on 4-oxoquinazoline derivatives.

Intellectual Property Generation: Development of Protein Kinase Inhibitors

Utilize the compound as a key intermediate for accessing the patented chemical space of pyridoquinazoline-6-carboxamides. These derivatives are claimed as potent inhibitors of clinically relevant kinases (MLK3, JAK3, TYK2) for the treatment of cancer, inflammatory, and autoimmune diseases [3]. The use of this specific 6-carboxylic acid regioisomer is essential for constructing the fused tricyclic pyridoquinazoline system, offering a direct pathway to generating novel, patentable compositions of matter.

Physicochemical Property Optimization: Design of Soluble Thymidylate Synthase Inhibitors

Employ this scaffold as a hydrophilic starting point (XLogP3 = 0.2) [4] in the design of thymidylate synthase (TS) inhibitors. Research has shown that lipophilic quinazoline TS inhibitors are potent (IC50 < 1 µM) but often require extensive optimization to improve aqueous solubility, with improvements up to 54-fold being necessary for some analogs [5]. Starting with this inherently more hydrophilic core can streamline lead optimization by mitigating potential solubility and permeability issues from the outset.

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